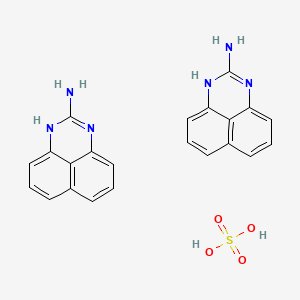
1H-perimidin-2-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-perimidin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the perimidine family Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 1H-perimidin-2-amine typically involves the reaction of naphthalene-1,8-diamine with β-keto esters in the presence of a base such as potassium carbonate under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-perimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted perimidine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1H-perimidin-2-amine and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Explored for their cytotoxic properties against cancer cell lines and their potential as therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1H-perimidin-2-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the particular application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1H-perimidin-2-amine can be compared with other similar nitrogen-containing heterocycles such as:
Pyrimidine: A simpler structure with similar chemical properties but different biological activities.
Quinazoline: Another tricyclic compound with distinct electronic properties and applications.
Benzimidazole: Known for its pharmaceutical applications and structural similarity to perimidine.
The uniqueness of 1H-perimidin-2-amine lies in its amphoteric chemical properties, allowing it to participate in both electrophilic and nucleophilic reactions, and its ability to form stable complexes with metals .
Eigenschaften
CAS-Nummer |
68046-88-8 |
|---|---|
Molekularformel |
C22H20N6O4S |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
1H-perimidin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H9N3.H2O4S/c2*12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;1-5(2,3)4/h2*1-6H,(H3,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
SQIVPJBMTZXECY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
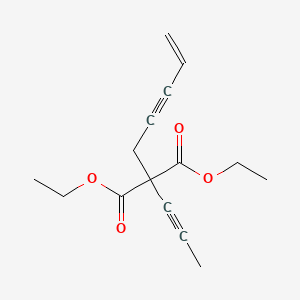
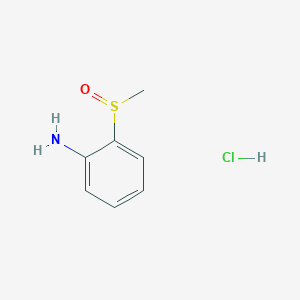
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
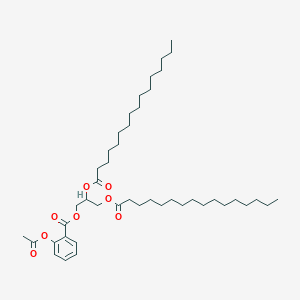
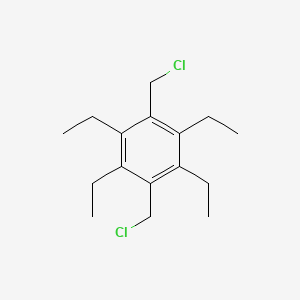
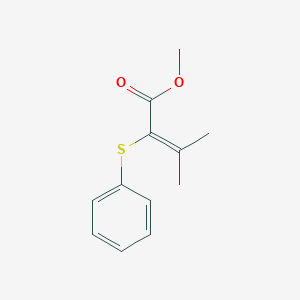
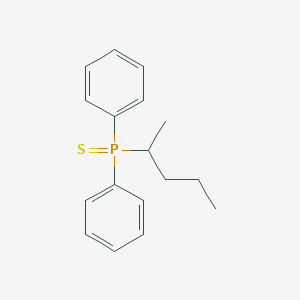
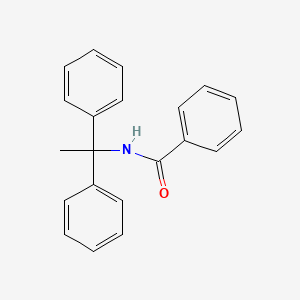
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

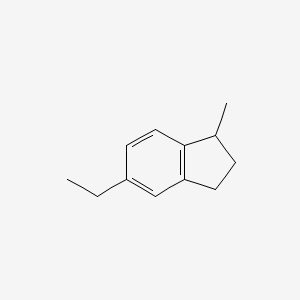
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
